2-tert-Butyl-4-chloro-1-methoxybenzene
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Overview
Description
2-tert-Butyl-4-chloro-1-methoxybenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, featuring a tert-butyl group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-chloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-tert-Butyl-1-methoxybenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-chloro-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom, yielding 2-tert-Butyl-1-methoxybenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Phenolic compounds are formed.
Reduction Reactions: The primary product is 2-tert-Butyl-1-methoxybenzene.
Scientific Research Applications
2-tert-Butyl-4-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-chloro-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxy and chlorine substituents play a crucial role in determining the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-1-methoxybenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-tert-Butyl-1-chlorobenzene: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness
2-tert-Butyl-4-chloro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
14804-33-2 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-1-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
CFUHOHCHAKCIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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